![molecular formula C8H6BrN3O2 B12870186 4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12870186.png)
4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a heterocyclic compound that contains a bromine atom, a methyl group, and a carboxylic acid group attached to a benzo[d][1,2,3]triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid typically involves the bromination of 1-methyl-1H-benzo[d][1,2,3]triazole followed by carboxylation. One common method is to react 1-methyl-1H-benzo[d][1,2,3]triazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The brominated intermediate is then subjected to carboxylation using carbon dioxide or a carboxylating reagent under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other functionalized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
Major Products Formed
Substitution Reactions: Products include various substituted benzo[d][1,2,3]triazoles with different functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Coupling Reactions: Products include amides, esters, and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biological Studies: The compound can be used to study the interactions of triazole derivatives with biological targets such as enzymes or receptors.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and carboxylic acid group can form specific interactions with these targets, leading to inhibition or modulation of their activity. The triazole ring can also participate in π-π stacking interactions or hydrogen bonding, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-benzo[d][1,2,3]triazole: Lacks the bromine and carboxylic acid groups, making it less reactive in certain chemical transformations.
4-Bromo-1H-benzo[d][1,2,3]triazole: Lacks the methyl and carboxylic acid groups, affecting its solubility and reactivity.
1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid: Lacks the bromine atom, which may reduce its potential for substitution reactions.
Uniqueness
4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which provide distinct reactivity and potential for various chemical transformations. The combination of these functional groups with the triazole ring enhances its versatility in synthetic and biological applications .
Eigenschaften
Molekularformel |
C8H6BrN3O2 |
|---|---|
Molekulargewicht |
256.06 g/mol |
IUPAC-Name |
7-bromo-3-methylbenzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O2/c1-12-6-3-4(8(13)14)2-5(9)7(6)10-11-12/h2-3H,1H3,(H,13,14) |
InChI-Schlüssel |
SJMPVIXSDZETOP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=CC(=C2)C(=O)O)Br)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


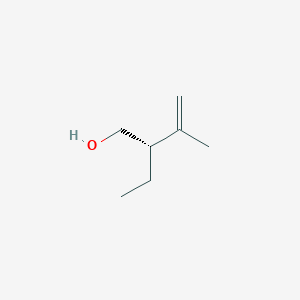

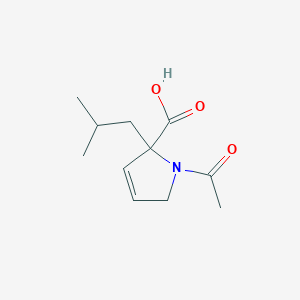
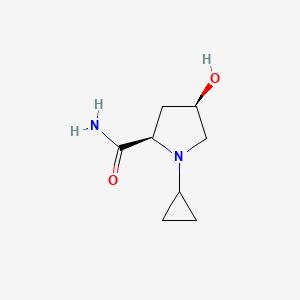

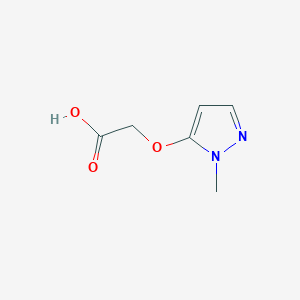
![2,2'-(4,4'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12870145.png)
![1H-pyrrolo[3,2-b]pyridin-2-amine](/img/structure/B12870153.png)
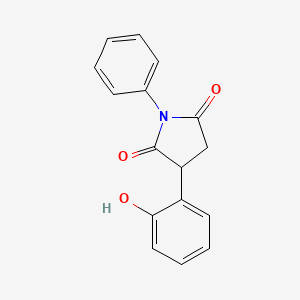
![2-(Aminomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12870159.png)

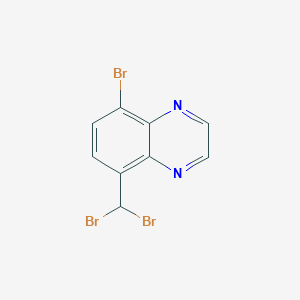

![N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide](/img/structure/B12870172.png)
